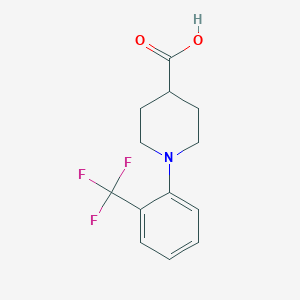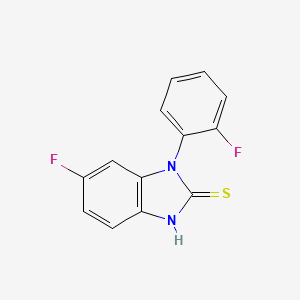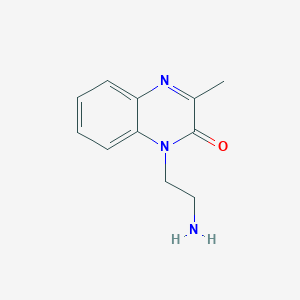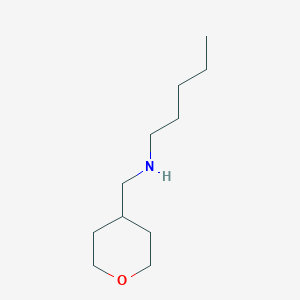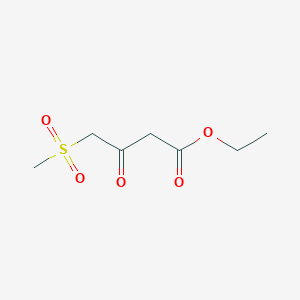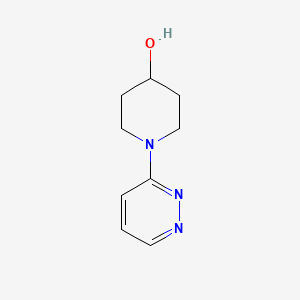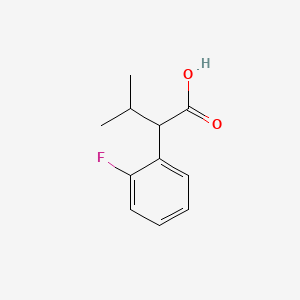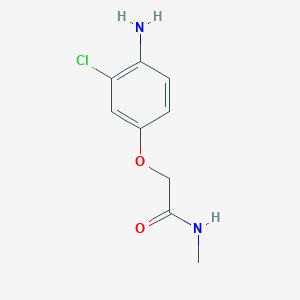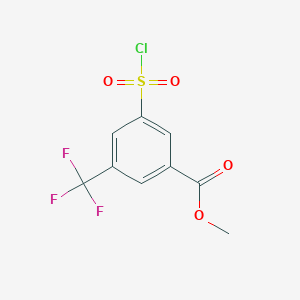
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate
Descripción general
Descripción
“Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate” is a chemical compound that likely contains a benzoate ester, a chlorosulfonyl group, and a trifluoromethyl group . The presence of these functional groups suggests that it might be used in organic synthesis or potentially as a reagent in certain chemical reactions .
Physical And Chemical Properties Analysis
Without specific data, we can only hypothesize about the properties of this compound based on its functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Novel Acaricide:
The compound, known as amidoflumet in its other form, shows properties as a novel acaricide, particularly due to its molecular structure. The orientations of its side chains and the intramolecular N—H⋯O hydrogen bond formed are significant in its biological activity (Kimura & Hourai, 2005).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives:
This compound plays a role in the synthesis of molecules that display desired pharmacological and biological properties, especially due to the presence of the trifluoromethoxy (OCF3) group. The synthesis protocol outlined demonstrates its utility in forming complex molecules that are valuable in pharmaceutical and material sciences (Feng & Ngai, 2016).
Structural Analysis in Crystallography:
This compound has been used in crystallographic studies to understand molecular geometries and intermolecular interactions. The crystal structures of variants of this compound provide insight into molecular configurations and are key in the field of materials science and chemistry (Li et al., 2005).
Methyl Donor in Biosynthesis:
In biosynthetic pathways, this compound, or its derivatives, act as methyl donors. It is crucial in the biosynthesis of esters and anisoles in specific fungal metabolisms, revealing its importance in natural product chemistry and possibly in industrial applications like flavor and fragrance industries (Harper et al., 1989).
Continuous-Flow Diazotization:
In synthetic chemistry, particularly in the production of related compounds, this chemical is involved in processes like continuous-flow diazotization. It underscores the compound's role in improving synthesis efficiency and reducing side reactions, which is vital in industrial chemistry (Yu et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-chlorosulfonyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)18(10,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHDGMNJRLMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



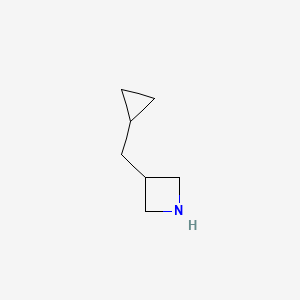
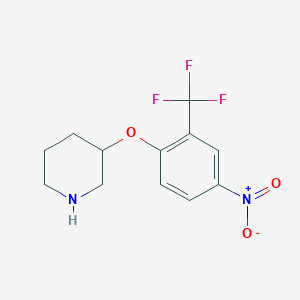
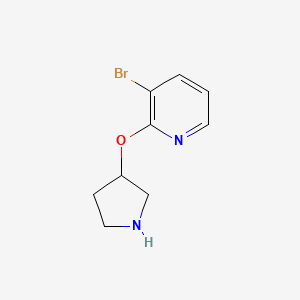
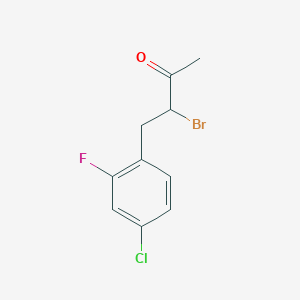
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)
